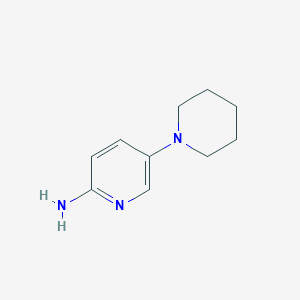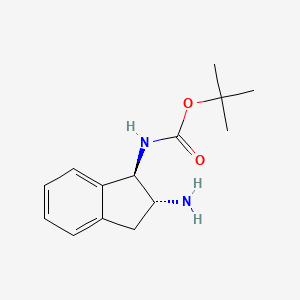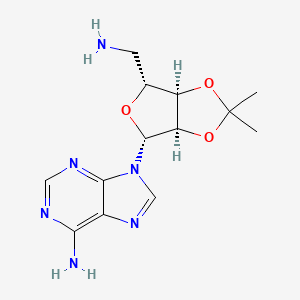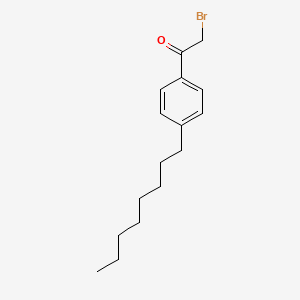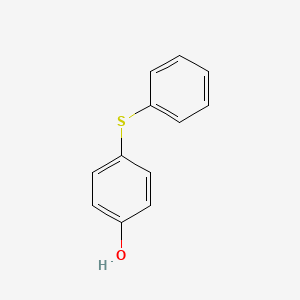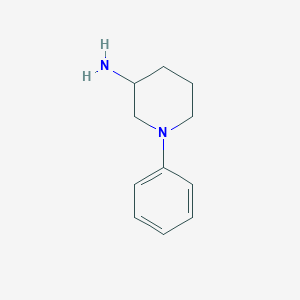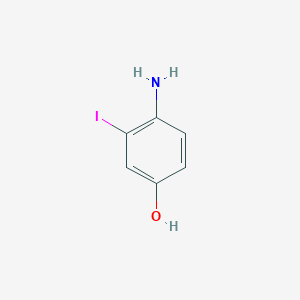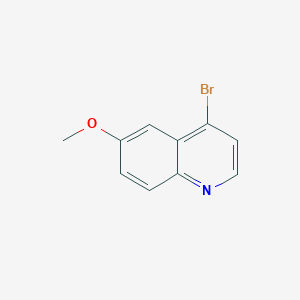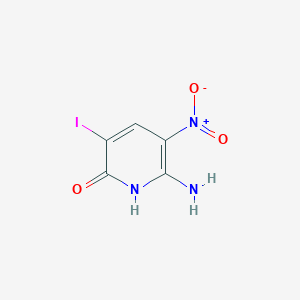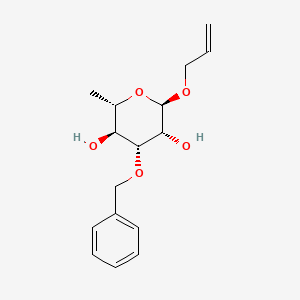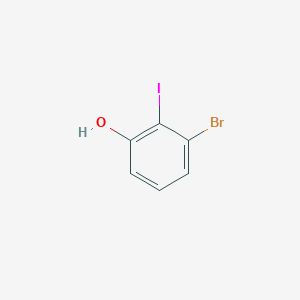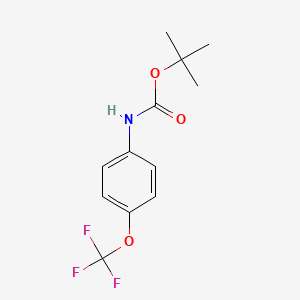
Tert-butyl 4-(trifluoromethoxy)phenylcarbamate
概述
描述
Enantioselective Synthesis Analysis
The enantioselective synthesis of tert-butyl carbamates has been explored in the context of creating intermediates for potent CCR2 antagonists. A key step in this process is the iodolactamization, which yields a highly functionalized compound. This method has been optimized to increase efficiency, demonstrating the potential for tert-butyl carbamates in medicinal chemistry applications .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates has been studied using various spectroscopic techniques and computational methods. For instance, tert-Butyl N-(thiophen-2yl)carbamate has been analyzed through vibrational frequency analysis, FT-IR, and DFT studies. These studies have provided insights into the optimized geometric parameters, vibrational frequencies, and electronic properties such as HOMO-LUMO energies, which are crucial for understanding the reactivity and stability of these compounds .
Chemical Reactions Analysis
Tert-butyl carbamates participate in a variety of chemical reactions. They can undergo nucleophilic substitutions and radical reactions, which allow for the modification of the benzene ring and the introduction of various functional groups. These reactions are facilitated by the tert-butyloxycarbonylazo group, which enables the generation of aryl radicals under specific conditions . Additionally, tert-butyl carbamates can be used as N-(Boc) nitrone equivalents, reacting with organometallics to yield N-(Boc)hydroxylamines, showcasing their versatility as building blocks in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. For example, tert-butyl N-trifluoromethylcarbamate exhibits an unusually short N-CF3 bond and a lengthened N-C(O2) bond, which may affect its reactivity and interaction with other molecules. These properties are important for the development of novel compounds with potential applications in various fields, including drug discovery .
Case Studies and Applications
Several case studies highlight the applications of tert-butyl carbamates. For instance, the discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride as a deoxofluorinating agent showcases the utility of tert-butyl carbamates in introducing fluorine atoms into molecules, which is highly desirable in pharmaceuticals and agrochemicals . Furthermore, tert-butyl carbamates have been used to synthesize hydrolytically stable alkylsilyl derivatives for gas chromatography, demonstrating their potential in analytical chemistry .
科学研究应用
Synthesis and Solution Properties
Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is involved in the synthesis of novel benzyl ether dendrimers with oligoethyleneoxy chains. These compounds, including derivatives like tert-butyl 3,5-bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}phenylcarbamate, have been studied for their solution properties and thermosensitivity, indicating potential applications in materials science (Deng Jin-gen, 2013).
Organic Synthesis Building Blocks
In organic synthesis, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, related to tert-butyl 4-(trifluoromethoxy)phenylcarbamate, serve as N-(Boc)-protected nitrones. These compounds have been used in reactions with organometallics to produce N-(Boc)hydroxylamines, showcasing their utility as versatile building blocks in synthetic organic chemistry (Xavier Guinchard et al., 2005).
Enzymatic Kinetic Resolution
The compound has been used in enzymatic kinetic resolution processes. For instance, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a related compound, underwent resolution via lipase-catalyzed transesterification, leading to the production of optically pure enantiomers. This indicates its potential in the field of chiral synthesis and pharmaceutical intermediates (Leandro Piovan et al., 2011).
Antimicrobial Activity Studies
Derivatives of tert-butyl 4-(trifluoromethoxy)phenylcarbamate have been synthesized and evaluated for their antimicrobial properties. For instance, new tert-butyl 2-(substituted benzamido) phenylcarbamate compounds were synthesized and showed promising anti-inflammatory activity, as well as being evaluated through in silico docking studies (Shankar Bhookya et al., 2017).
Chemical Structure and Bonding Studies
Studies have also focused on the chemical structure and bonding characteristics of tert-butyl N-trifluoromethylcarbamate, a similar compound. These investigations provide insights into the molecular structure, including bond lengths and hydrogen bonding patterns, which are essential for understanding the compound's reactivity and stability (D. Brauer et al., 1988).
Nucleophilic Substitutions and Radical Reactions
Tert-butyl phenylazocarboxylates, closely related to tert-butyl 4-(trifluoromethoxy)phenylcarbamate, are used in nucleophilic substitutions and radical reactions. These processes modify the benzene ring and demonstrate the compound's versatility in organic synthesis (Hannelore Jasch et al., 2012).
Synthesis and Antimicrobial Activity of Derivatives
Research has been conducted on the synthesis of derivatives from tert-butyl carbazate, which is structurally similar to tert-butyl 4-(trifluoromethoxy)phenylcarbamate. These derivatives have been studied for their antimicrobial activity, highlighting potential applications in medicinal chemistry (A. Ghoneim & S. Mohamed, 2013).
Key Intermediate in Pesticide Synthesis
Methyl (4-trifluoromethoxy)phenylcarbamate, a key intermediate structurally related to tert-butyl 4-(trifluoromethoxy)phenylcarbamate, has been synthesized for use in pesticide production. This application demonstrates its role in agricultural chemistry (Jiafu Zhang et al., 2011).
安全和危害
属性
IUPAC Name |
tert-butyl N-[4-(trifluoromethoxy)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO3/c1-11(2,3)19-10(17)16-8-4-6-9(7-5-8)18-12(13,14)15/h4-7H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHZUDDBCMQPPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458452 | |
| Record name | TERT-BUTYL 4-(TRIFLUOROMETHOXY)PHENYLCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(trifluoromethoxy)phenylcarbamate | |
CAS RN |
212696-37-2 | |
| Record name | TERT-BUTYL 4-(TRIFLUOROMETHOXY)PHENYLCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

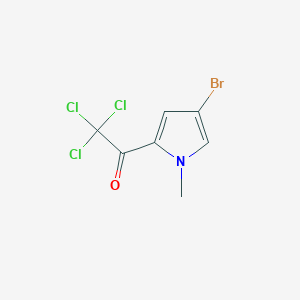
![(2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide](/img/structure/B1280258.png)
